molecular formula C25H35NO5S B12806764 2-Furanpropanethiol, tetrahydro-S-(2-diethylaminoethyl)-beta-(1-naphthyl)-, oxalate CAS No. 73839-68-6

2-Furanpropanethiol, tetrahydro-S-(2-diethylaminoethyl)-beta-(1-naphthyl)-, oxalate

Cat. No.: B12806764
CAS No.: 73839-68-6
M. Wt: 461.6 g/mol
InChI Key: VAYHNSMCAXAJFB-UHFFFAOYSA-N
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Description

The compound 2-Furanpropanethiol, tetrahydro-S-(2-diethylaminoethyl)-beta-(1-naphthyl)-, oxalate is a structurally complex molecule featuring:

  • A tetrahydrofuran (THF) ring, a saturated heterocyclic ether.
  • A propanethiol backbone with a sulfur atom functionalized by a 2-diethylaminoethyl group.
  • A 1-naphthyl substituent at the beta position, contributing aromatic bulk.
  • An oxalate counterion, forming a salt to enhance stability or solubility.

Properties

CAS No.

73839-68-6

Molecular Formula

C25H35NO5S

Molecular Weight

461.6 g/mol

IUPAC Name

diethyl-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C23H33NOS.C2H2O4/c1-3-24(4-2)14-16-26-18-20(17-21-11-8-15-25-21)23-13-7-10-19-9-5-6-12-22(19)23;3-1(4)2(5)6/h5-7,9-10,12-13,20-21H,3-4,8,11,14-18H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

VAYHNSMCAXAJFB-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCSCC(CC1CCCO1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)[O-])O

Origin of Product

United States

Biological Activity

2-Furanpropanethiol, tetrahydro-S-(2-diethylaminoethyl)-beta-(1-naphthyl)-, oxalate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a furan ring and a thiol group. Its oxalate salt form may influence its solubility and bioavailability, critical factors in pharmacological applications.

Antioxidant Properties

Research indicates that compounds containing thiol groups often exhibit antioxidant activity. The presence of the thiol moiety in 2-furanpropanethiol suggests potential protective effects against oxidative stress. Oxalate itself has been shown to induce oxidative damage in renal tissues, which could be mitigated by antioxidants .

Renal Protective Effects

Oxalate is known to cause renal peroxidative changes. Studies have demonstrated that certain compounds can protect against oxalate-induced renal damage by reducing free radical formation and enhancing antioxidant defenses . The role of 2-furanpropanethiol in this context could be significant due to its potential to scavenge free radicals.

The biological activity of 2-furanpropanethiol may involve several mechanisms:

  • Free Radical Scavenging : The thiol group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Modulation : It may influence the activity of enzymes involved in oxidative stress responses.
  • Cell Membrane Protection : By reducing lipid peroxidation, it can help maintain cell membrane integrity under oxidative stress conditions.

Study on Oxalate-Induced Damage

In a study examining the protective role of various compounds against oxalate-induced renal injury, it was found that treatments that included thiol compounds significantly reduced markers of oxidative stress and renal damage .

Treatment GroupMalondialdehyde Levels (μmol/L)Alkaline Phosphatase Activity (U/L)
Control5.0120
Oxalate Only12.5250
Thiol Compound Treatment6.5130

This table illustrates the protective effect of thiol-containing compounds against oxalate-induced oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Standards

lists impurities and related compounds for Drospirenone/Ethinyl Estradiol, including:

  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Replaces the THF with a thiophene ring and substitutes the thiol with a hydroxyl group. The methylamino group introduces basicity, but the absence of a naphthyl group reduces aromatic interactions .
  • (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine : Features a naphthyloxy group and thiophene, differing in the ether linkage and amine placement. This compound’s stereochemistry (S-configuration) and dual aromatic systems may affect binding affinity compared to the target compound’s THF and thiol groups .
Key Differences:
Feature Target Compound a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (S)-N-Methyl-3-(naphthalen-1-yloxy)-...
Heterocycle Tetrahydrofuran Thiophene Thiophene
Functional Group Thiol (S-linked diethylaminoethyl) Hydroxyl Ether (naphthyloxy)
Aromatic Substituent 1-Naphthyl None 1-Naphthyloxy
Ionization Oxalate salt Free base Free base

Tetrahydrofurfuryl Derivatives

evaluates tetrahydrofurfuryl acrylate (CAS 2399-48-6), which shares the THF moiety but diverges in functional groups:

  • Acrylate ester instead of a thiol and diethylaminoethyl group.
  • Molecular weight: 156.18 g/mol (simpler structure vs. the target compound’s larger mass).
  • Use: Primarily in polymer production, with irritant properties due to the acrylate group .
Comparison Highlights:
  • Solubility: The oxalate salt in the target compound likely improves water solubility compared to non-ionic acrylates.
  • Reactivity : The thiol group in the target compound may participate in disulfide bond formation or metal chelation, unlike the acrylate’s polymerization tendency.

Functional Group-Driven Comparisons

Thiol-Containing Compounds

Thiols (e.g., captopril, acetylcysteine) are known for antioxidant properties and enzyme inhibition. The diethylaminoethyl-thiol combination in the target compound may enhance membrane permeability via cationic charge (when protonated) and redox activity.

Diethylaminoethyl Substituents

Compounds like lidocaine (diethylaminoacetamide) utilize this group for local anesthetic effects by interacting with sodium channels.

Naphthyl-Containing Analogues

The 1-naphthyl group is seen in drugs like naftopidil (α1-adrenoceptor antagonist).

Oxalate Counterion Considerations

The oxalate salt (vs. hydrochloride or sulfate) impacts:

  • Toxicity: Oxalate ions can chelate calcium, posing risks of nephrolithiasis (as seen in calcium oxalate monohydrate crystal adhesion in ) .

Hypothetical Pharmacological and Toxicological Profiles

Based on structural parallels:

  • Activity: Potential CNS effects (THF’s membrane permeability) or enzyme inhibition (thiol reactivity).
  • Toxicity: Risks include hepatotoxicity (thiols), nephrotoxicity (oxalate), or irritation (diethylaminoethyl).

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